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1-cyclohexyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Medicinal Chemistry SAR Ligand Design

SAR campaigns on kinase/GPCR targets require matched-pair comparators to deconvolute N-cyclohexyl effects. 1-Cyclohexyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034477-26-2) serves as a structurally distinct probe. • Matched-pair SAR vs. aromatic/smaller alkyl analogs to isolate steric and lipophilic contributions. • Metabolic profiling: benchmark cyclohexyl hydroxylation and urea cleavage. • Broad-panel screening for target ID and off-target liability assessment. Supplied with analytical characterization. Inquire for bulk quantities.

Molecular Formula C16H22N6O
Molecular Weight 314.393
CAS No. 2034477-26-2
Cat. No. B2554502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS2034477-26-2
Molecular FormulaC16H22N6O
Molecular Weight314.393
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3
InChIInChI=1S/C16H22N6O/c23-16(21-13-4-2-1-3-5-13)20-9-11-22-10-8-19-15(22)14-12-17-6-7-18-14/h6-8,10,12-13H,1-5,9,11H2,(H2,20,21,23)
InChIKeyOQAXRQSWYVNVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034477-26-2: Chemical Identity and Procurement


1-Cyclohexyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034477-26-2) is a synthetic small-molecule urea derivative with a molecular formula of C16H22N6O and a molecular weight of 314.39 g/mol . It belongs to a class of compounds characterized by a central urea linker connecting a cyclohexyl group to a pyrazinyl-imidazole moiety. This structural architecture is frequently explored in medicinal chemistry for modulating protein targets such as kinases and G-protein-coupled receptors (GPCRs) . However, publicly available authoritative databases and primary literature contain minimal quantitative biological or physicochemical profiling specifically for this compound, limiting the establishment of a robust baseline for differentiation.

Role Cyclohexyl-urea scaffold for SAR exploration, not a validated bioactive probe
Data status No public activity or ADME data; requires in-house characterization
Procurement context Use as a matched-pair control against aromatic analogs in binding-pocket studies

Unverified Substitution Risks for CAS 2034477-26-2


Generic substitution within this compound class is scientifically unsound without explicit, matched-pair comparative data. Close analogs—such as those with 4-fluorobenzyl, diphenylmethyl, or phenyl substituents in place of the cyclohexyl group—exhibit divergent electronic properties, steric bulk, and lipophilicity that can profoundly alter target binding kinetics, selectivity profiles, and metabolic stability . The cyclohexyl moiety in the target compound confers distinct conformational rigidity and hydrophobic volume compared to aromatic or smaller aliphatic substituents, which may translate into differential off-rate binding or isoform selectivity. In the absence of head-to-head pharmacological data, substituting this compound with a structurally related analog risks invalidating experimental reproducibility and confounding structure-activity relationship (SAR) interpretation .

Mismatch Cyclohexyl vs. aromatic substituents may shift target binding kinetics and selectivity profiles
Data gap No head-to-head pharmacological data exist; substituting an analog risks invalid SAR interpretation

Differentiation Evidence for CAS 2034477-26-2


Structural & Physicochemical Divergence vs. Aromatic Analogs

The target compound's cyclohexyl substituent provides a saturated, conformationally flexible hydrophobic group, contrasting with the planar, electron-rich aromatic groups found in common analogs such as 1-phenyl-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea or 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea . This fundamental difference in shape and electron distribution is expected to drive differential binding to hydrophobic pockets and affect metabolic pathways, though no direct binding data is available for this specific substance. Based on class-level inference, cyclohexyl-bearing urea derivatives often exhibit improved metabolic stability compared to their unsubstituted phenyl counterparts due to reduced susceptibility to aromatic hydroxylation [1].

Substituent physicochemical profile
Class-level
Cyclohexyl (saturated, cLogP ~2.0) vs. Phenyl (aromatic, cLogP ~1.7)
Shape and lipophilicity divergence may influence target engagement
No experimental binding data for this compound; class-level inference only
Medicinal Chemistry SAR Ligand Design

CCR5 Antagonism: Missing Comparator Data

Preliminary pharmacological screening data from patent literature associate compounds bearing the pyrazin-2-yl-imidazol-1-yl-ethyl urea scaffold with CCR5 receptor antagonism [1]. A related compound within this structural class was reported to exhibit an IC50 of 0.110 nM in a CCR5 cell-based antagonist assay [2]. However, this data point does not pertain to CAS 2034477-26-2 and cannot be extrapolated to claim the target compound possesses similar potency or efficacy. No head-to-head comparison between the target compound and any identified analog within the same assay has been published. All purported activity for this specific compound remains unvalidated.

CCR5 antagonism
Data to verify
No data for CAS 2034477-26-2
Unvalidated CCR5 activity; requires confirmatory screening
Comparator IC50=0.110 nM from related compound, not this substance
HIV CCR5 Antagonist GPCR Pharmacology

BTK Inhibition Profile: Missing Comparator Data

A patent application (US20240083900) lists a structurally related compound as a Bruton's tyrosine kinase (BTK) inhibitor with an IC50 of 1 nM [1]. The generic Markush structure encompasses the target compound's core, but CAS 2034477-26-2 is not explicitly exemplified with biological data. Without a disclosed IC50 value for the target compound in the same BTK assay and a comparison to the exemplified 1 nM inhibitor, no performance differentiation can be asserted. The scientific user must request or generate this data to justify selection over other BTK inhibitor scaffolds.

BTK inhibition
Data to verify
No quantitative data for CAS 2034477-26-2
BTK selectivity requires in-house profiling
Patent exemplifies analog (IC50=1 nM), not the target compound
Kinase Inhibition BTK Immunology

Application Scenarios for CAS 2034477-26-2


SAR of Cyclohexyl-Dependent Binding Pockets

The primary justified use for this compound is as a probe in an SAR campaign where the specific objective is to evaluate the impact of the cyclohexyl group on target binding, selectivity, or ADME properties relative to aromatic or smaller alkyl analogs [1]. Its value lies in its structural distinctiveness, not in proven superiority, and it should be compared directly against a set of matched-pair analogs within the same assay system.

PK Profiling of Cyclohexyl-Urea Scaffold

This compound can serve as a tool compound for studying the metabolic fate of N-cyclohexyl urea derivatives in vitro or in vivo . Its unique metabolic vulnerabilities, potentially including cyclohexyl hydroxylation or urea cleavage, can be benchmarked against analogs with different N-substituents to generate generalizable medicinal chemistry knowledge.

Chemical Probe Development & Target Deconvolution

Given the unconfirmed target profile, a suitable high-value scenario involves its inclusion in a broad-panel selectivity screen (e.g., against a kinome panel or GPCR panel) to identify its primary target(s) and off-target liabilities [1]. The resulting target interaction data would then inform a go/no-go decision for further optimization toward a specific therapeutic indication.

Application
Selection Property
Validation Focus
SAR of cyclohexyl-dependent binding pockets
Cyclohexyl vs. aromatic analog SAR probe
Matched-pair binding and selectivity assays
PK profiling of cyclohexyl-urea scaffold
N-cyclohexyl urea metabolic stability
In vitro metabolite identification and CYP profiling
Chemical probe development & target deconvolution
Broad-panel selectivity screening
Kinome/GPCR panel target identification
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